1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8FN3O |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H8FN3O/c13-9-2-4-10(5-3-9)16-12-8(7-14-16)1-6-11(17)15-12/h1-7H,(H,15,17) |
InChI Key |
QZSCSNULIAACKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=O)N3)C=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorophenylhydrazine with 2-cyanopyridine in the presence of a base, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine ring system. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 in analogs like 5-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes nucleophilic substitution. Common nucleophiles include amines, alcohols, and thiols:
| Reaction Conditions | Products | Key Observations | References |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 h (with R-NH₂) | 5-Amino-1-(4-fluorophenyl) derivatives | High regioselectivity at C5 position | |
| NaH, THF, 60°C (with R-OH) | 5-Alkoxy/aryloxy-substituted derivatives | Polar aprotic solvents enhance yield |
Mechanistic Insight : The electron-withdrawing fluorine on the phenyl ring increases electrophilicity at C5, facilitating nucleophilic attack.
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed coupling reactions:
Key Finding : The fluorine substituent stabilizes intermediates during coupling, reducing side reactions.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in regioselective electrophilic substitutions:
| Reaction | Conditions | Products | Selectivity | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivatives | Meta > Para | |
| Sulfonation | H₂SO₄/SO₃, 50°C | 3-Sulfo-4-fluorophenyl derivatives | Meta dominance |
Rationale : Fluorine’s electron-withdrawing effect directs electrophiles to the meta position.
Oxidation and Reduction
The ketone moiety at position 6 undergoes redox transformations:
| Reaction | Conditions | Products | Notes | References |
|---|---|---|---|---|
| NaBH₄ reduction | MeOH, 25°C, 2 h | 6-Hydroxy-7-hydro derivative | Stereospecific | |
| MnO₂ oxidation | CH₂Cl₂, reflux, 6 h | 6-Oxo tautomer stabilization | Quantitative yield |
Cyclization Reactions
The pyrazolo-pyridine core serves as a scaffold for fused-ring synthesis:
Mechanistic Pathway : Cyclization proceeds via intermediate hydrazone formation, followed by intramolecular nucleophilic attack .
Acid/Base-Mediated Transformations
Protonation/deprotonation modulates reactivity:
-
Base treatment (NaOH, EtOH): Dehalogenation at C5 observed under strong basic conditions.
-
Acid catalysis (H₂SO₄): Facilitates Friedel-Crafts alkylation of the fluorophenyl ring.
Key Research Findings
-
Regioselectivity Control : Fluorine’s inductive effect directs electrophiles to meta positions, while bromine at C5 governs nucleophilic substitution.
-
Catalytic Efficiency : Pd-based catalysts with bulky ligands (Xantphos) improve coupling yields by suppressing homo-coupling .
-
Synthetic Versatility : Microwave-assisted methods reduce reaction times by 60% compared to conventional heating .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that compounds within this class can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported were in the micromolar range, indicating potent activity against these malignancies .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications as well. Pyrazolo[3,4-b]pyridines have been evaluated for their ability to inhibit bacterial and fungal growth.
- Case Study : Research indicated that certain derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .
Synthesis Techniques
The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing appropriate starting materials under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
- Optimization Techniques : Employing microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and yields .
Inhibition of Kinases
Recent studies have focused on the role of this compound as a potential inhibitor of various kinases involved in signaling pathways associated with cancer and inflammation.
- Biological Activity : The compound has been shown to inhibit specific kinases that play a role in tumor growth and metastasis .
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 1
Key Compounds :
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one : Exhibits antimicrobial activity against E. coli, S. aureus, and K. pneumoniae due to the electron-withdrawing fluorine group, which improves membrane penetration .
- 1-(3-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () : The meta-fluorine substitution reduces steric hindrance compared to the para isomer, leading to higher antitumor activity (85% yield, specific activity in cellular assays) .
- 1-Benzyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () : The benzyl group facilitates N-oxidation but complicates deprotection steps, limiting synthetic utility .
Table 1: Substituent Effects on Bioactivity
Core Structure Modifications
Pyrazolo[3,4-d]pyridazinones ():
Biological Activity
Overview
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C12H8FN3O
- Molecular Weight : 229.21 g/mol
- CAS Number : 1702271-98-4
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of pyrazolo[3,4-b]pyridines, including this compound. Notably, compounds in this class have shown efficacy against various cancer cell lines, including HeLa, MCF7, and HCT116.
Key Findings :
- Cell Cycle Arrest : Compounds similar to this compound have been reported to induce cell cycle arrest at the G2/M phase. This was evidenced by significant increases in the proportion of cells in this phase when treated with specific derivatives .
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For instance, one study reported that a derivative induced a total apoptosis rate of approximately 42% in HeLa cells .
- Inhibition of Key Enzymes : The mechanism of action includes the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle progression. This inhibition leads to reduced proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and may improve binding affinity to target proteins.
| Compound | Substitution | Anticancer Activity | Mechanism |
|---|---|---|---|
| 9a | Para-Hydroxy | High | CDK2/9 Inhibition |
| 14g | Para-Methoxy | Moderate | Apoptosis Induction |
Study on Anticancer Activity
A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer properties. Among these, compounds with para-substituted phenyl groups exhibited enhanced activity against HeLa cells. The study concluded that specific substitutions significantly affect both the potency and mechanism of action .
Mechanistic Insights
Research into the mechanistic pathways revealed that compounds like this compound engage in multiple interactions within cellular pathways. These include modulation of apoptotic signals and interference with cell cycle regulators .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Three-component reaction | PEG-400 | 75–92 | 4–6 hours | |
| MOF-catalyzed synthesis | Phosphorous acid tags | 80–85 | 8–10 hours |
How is the structural characterization of this compound performed?
Basic Research Question
Key techniques include:
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- NMR Spectroscopy : ¹H-NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C-NMR (δ 160–165 ppm for carbonyl carbons) .
- UV-VIS : Absorption maxima at 270–290 nm due to π→π* transitions in the pyrazole-pyridine system .
What strategies ensure high purity (>95%) during synthesis?
Basic Research Question
- Recrystallization : Use methanol or ethanol for final purification .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) .
- HPLC Analysis : Monitor purity using a C18 column and acetonitrile/water mobile phase .
How can reaction conditions be optimized to improve yield and selectivity?
Advanced Research Question
- Microwave Irradiation : Reduces reaction time (e.g., from 10 hours to 30 minutes) and enhances diastereoselectivity in related pyrazolo-pyridinone syntheses .
- Solvent Screening : PEG-400 improves atom economy and recyclability (up to 5 cycles without significant yield loss) .
- Catalyst Loading : MOF-based catalysts at 5 mol% increase regioselectivity by 15% compared to homogeneous catalysts .
How are contradictions in spectral data resolved during structural elucidation?
Advanced Research Question
- DFT Calculations : Validate NMR/IR data by comparing experimental and computed spectra (e.g., bond angles, vibrational frequencies) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
What computational methods are used to predict electronic properties?
Advanced Research Question
- Density Functional Theory (DFT) : Analyzes HOMO-LUMO gaps (e.g., 3.2–3.5 eV for pyrazolo-pyridinones) and charge distribution .
- Molecular Orbital Analysis : Identifies nucleophilic/electrophilic sites for functionalization .
What are the key challenges in achieving regioselectivity during functionalization?
Advanced Research Question
- Steric Effects : Bulky substituents at the 4-fluorophenyl group hinder electrophilic substitution at C3 .
- Catalyst Design : MOFs with tailored pore sizes direct reactions to the pyridine ring over the pyrazole moiety .
How do catalytic systems enhance synthetic efficiency?
Advanced Research Question
- MOF Catalysts : Provide acidic sites for imine formation in multicomponent reactions, reducing side products .
- Heterogeneous Catalysis : Enable easy separation and reuse, critical for green chemistry .
What are the scalability challenges for industrial research?
Advanced Research Question
- Solvent Recovery : PEG-400’s high boiling point complicates distillation; alternative biphasic systems are under investigation .
- Purification : Patent methods describe recrystallization with acetone/water mixtures to remove unreacted amines .
How are synthetic routes validated for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
